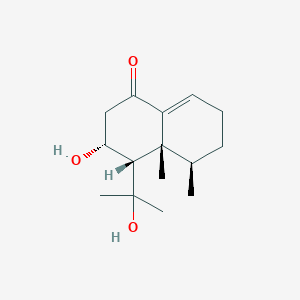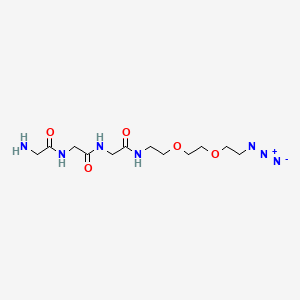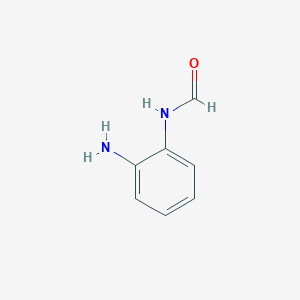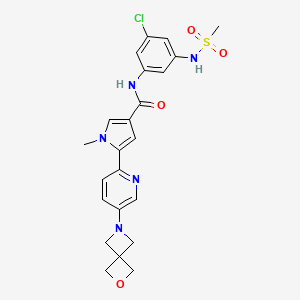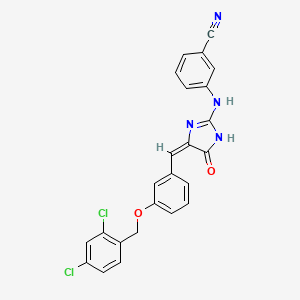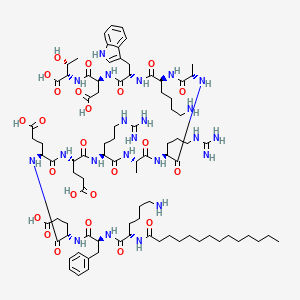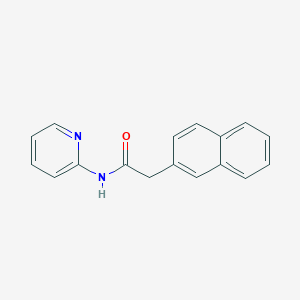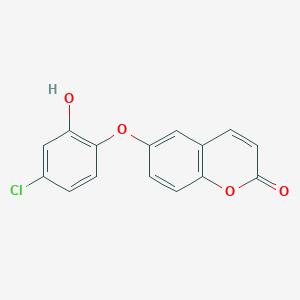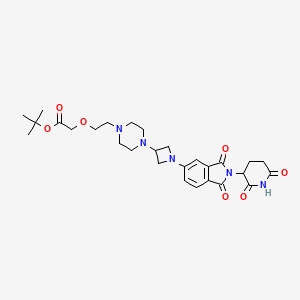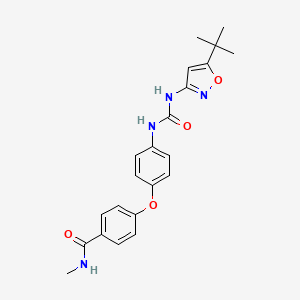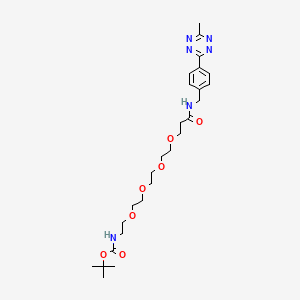
Me-Tet-PEG4-NHBoc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Me-Tet-PEG4-NHBoc, also known as methyl-tetrazine-polyethylene glycol 4-N-tert-butoxycarbonyl, is a functionalized chemical reagent commonly used in molecular labeling and synthesis. It contains a methyl-tetrazine group, a polyethylene glycol chain with four units, and an N-tert-butoxycarbonyl protecting group. The methyl-tetrazine group provides high reactivity, the polyethylene glycol chain improves solubility and stability, and the N-tert-butoxycarbonyl group protects the amine group during chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Me-Tet-PEG4-NHBoc involves several steps:
Formation of the polyethylene glycol chain: The polyethylene glycol chain is synthesized by polymerizing ethylene oxide in the presence of a suitable catalyst.
Attachment of the methyl-tetrazine group: The methyl-tetrazine group is introduced through a reaction with a tetrazine derivative.
Protection of the amine group: The amine group is protected by reacting it with tert-butoxycarbonyl chloride under basic conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk polymerization: Large-scale polymerization of ethylene oxide to produce the polyethylene glycol chain.
Batch reactions: Batch-wise introduction of the methyl-tetrazine group and protection of the amine group.
Purification: Purification steps such as crystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Me-Tet-PEG4-NHBoc undergoes various chemical reactions, including:
Inverse electron demand Diels-Alder reaction: The methyl-tetrazine group reacts with trans-cyclooctene (TCO) derivatives in a highly specific manner
Deprotection reactions: The N-tert-butoxycarbonyl group can be removed under acidic conditions to expose the amine group for further functionalization.
Common Reagents and Conditions
Inverse electron demand Diels-Alder reaction: Typically performed in organic solvents such as dimethyl sulfoxide or acetonitrile at room temperature.
Deprotection reactions: Commonly carried out using trifluoroacetic acid in dichloromethane
Major Products Formed
Inverse electron demand Diels-Alder reaction: Produces a stable adduct between the methyl-tetrazine group and the TCO derivative.
Deprotection reactions: Results in the formation of the free amine group, which can be further modified
Scientific Research Applications
Me-Tet-PEG4-NHBoc has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the rapid and specific labeling of biomolecules.
Biology: Employed in the development of bioconjugates for imaging and therapeutic purposes.
Medicine: Utilized in the synthesis of antibody-drug conjugates for targeted drug delivery.
Industry: Applied in the production of functionalized polymers and materials.
Mechanism of Action
The primary mechanism of action of Me-Tet-PEG4-NHBoc involves the inverse electron demand Diels-Alder reaction. The methyl-tetrazine group reacts with TCO derivatives to form a stable adduct. This reaction is highly specific and occurs rapidly under mild conditions, making it ideal for bioconjugation and labeling applications .
Comparison with Similar Compounds
Similar Compounds
Methyltetrazine-polyethylene glycol 9-carboxylic acid: Contains a longer polyethylene glycol chain and a carboxylic acid group instead of the N-tert-butoxycarbonyl group.
Methyltetrazine-polyethylene glycol 4-amine hydrochloride: Similar structure but with an amine group instead of the N-tert-butoxycarbonyl group.
Methyltetrazine-polyethylene glycol 8-amine hydrochloride: Contains a longer polyethylene glycol chain and an amine group.
Uniqueness
Me-Tet-PEG4-NHBoc is unique due to its combination of a methyl-tetrazine group, a polyethylene glycol chain with four units, and an N-tert-butoxycarbonyl protecting group. This combination provides high reactivity, improved solubility and stability, and protection of the amine group during synthesis .
Properties
Molecular Formula |
C26H40N6O7 |
|---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C26H40N6O7/c1-20-29-31-24(32-30-20)22-7-5-21(6-8-22)19-28-23(33)9-11-35-13-15-37-17-18-38-16-14-36-12-10-27-25(34)39-26(2,3)4/h5-8H,9-19H2,1-4H3,(H,27,34)(H,28,33) |
InChI Key |
NLCNHVGGRZZZPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


